molecular formula C3HF4NaO2 B7768639 sodium;2,2,3,3-tetrafluoropropanoate

sodium;2,2,3,3-tetrafluoropropanoate

Cat. No.: B7768639
M. Wt: 168.02 g/mol
InChI Key: SGUSXTMVKMPQKI-UHFFFAOYSA-M
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Description

Sodium 2,2,3,3-tetrafluoropropanoate (CAS 22898-01-7) is a fluorinated organic salt with the molecular formula C₃HF₄NaO₂ and a molecular weight of 168.02 g/mol . Structurally, it features a propanoate backbone with four fluorine atoms substituted at the 2,2,3,3-positions (Figure 1).

The compound is synthesized via deprotonation of 2,2,3,3-tetrafluoropropanol (TFP) using sodium metal in tetrahydrofuran (THF), yielding the sodium salt (TFPNa) with high purity .

Properties

IUPAC Name

sodium;2,2,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUSXTMVKMPQKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)[O-])(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The U.S. Patent US5336801A outlines a direct method where tetrafluoroethylene (TFE) reacts with sodium cyanide in aqueous alcohol media. The proposed mechanism involves nucleophilic attack by cyanide ions on TFE, followed by hydrolysis to form the propanoate intermediate:

CF2=CF2+NaCNH2O/ROHNa+[CF2CF2CN]HydrolysisNa+[CF2CF2COO]\text{CF}2=\text{CF}2 + \text{NaCN} \xrightarrow{\text{H}2\text{O/ROH}} \text{Na}^+[\text{CF}2\text{CF}2\text{CN}]^- \xrightarrow{\text{Hydrolysis}} \text{Na}^+[\text{CF}2\text{CF}_2\text{COO}]^-

This pathway achieves 75–85% yields under optimized conditions (40–60°C, 12–24 hours), with ethanol acting as both solvent and proton donor. The presence of alcohol suppresses side reactions like oligomerization of TFE, which otherwise reduces selectivity below 60%.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve mass transfer between gaseous TFE and the aqueous phase, increasing reaction rates by 30–40%. Magnesium chloride and sodium metaaluminate further stabilize intermediates, pushing yields to 90% in closed reactor systems. A comparative table summarizes key parameters:

ParameterBaseline (No Catalyst)With MgCl₂With NaAlO₂
Temperature (°C)606050
Time (h)241812
Yield (%)758892
Purity (%)959798

Data adapted from US5336801A and CN106278887A.

Hydrolysis-Esterification of Fluorinated Alanine Derivatives

One-Pot Synthesis from N,N-Disubstituted-2,3,3,3-Tetrafluoroalanine

The Chinese Patent CN106278887A details a scalable one-pot approach using N,N-diethyl-2,3,3,3-tetrafluoroalanine as the precursor. In the presence of sulfuric acid (98%) and methanol, simultaneous hydrolysis and esterification occur at 130°C:

CF3CF2NHCH2CH3+H2OH2SO4CF3CF2COOHCH3OHCF3CF2COOCH3\text{CF}3\text{CF}2\text{NHCH}2\text{CH}3 + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{CF}3\text{CF}2\text{COOH} \xrightarrow{\text{CH}3\text{OH}} \text{CF}3\text{CF}2\text{COOCH}_3

Subsequent saponification with NaOH converts the methyl ester to sodium 2,3,3,3-tetrafluoropropanoate (yield: 85–90%). While this method nominally produces the 2,3,3,3-isomer, substituting the starting alanine with a 2,2,3,3-fluorinated variant could theoretically yield the target compound.

Acid/Base Optimization

Replacing sulfuric acid with methanesulfonic acid or solid superacid catalysts (e.g., Nafion NR50) reduces corrosion risks and improves product purity to 98.6%. Alkaline conditions using sodium hydroxide or benzyl alcohol sodium salt, however, show lower efficiency (50–70% yields) due to incomplete ester hydrolysis.

Electrochemical Synthesis and Scalability Challenges

Kolbe Electrolysis Adaptations

Comparative Analysis of Industrial Feasibility

Cost-Benefit Metrics

MethodRaw Material CostYield (%)Purity (%)Energy Intensity (kWh/kg)
Cyanide-TFEModerate859712
Alanine HydrolysisLow9098.58
Kolbe ElectrolysisHigh459922

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions:

Common Reagents and Conditions

    Dithiothreitol (DTT): Used for reduction.

    Iodoacetamide (IAA): Used for alkylation.

    Trypsin: Used for digestion.

    O-methylisourea hemisulfate salt: Used for guanidination.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propanoate Derivatives

Sodium 2-Ethoxy-2,3,3,3-Tetrafluoropropanoate (C₅H₅F₄NaO₃)
  • Structural Difference : An ethoxy group (-OCH₂CH₃) replaces one fluorine at the 2-position.
  • Properties: Increased hydrophobicity compared to sodium 2,2,3,3-tetrafluoropropanoate due to the ethoxy substituent.
  • Applications : Used in specialty surfactants and fluorinated polymer synthesis .
Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropanoate (C₅H₅F₄O₃)
  • Structural Difference : A methoxy group (-OCH₃) and methyl ester replace the carboxylate and sodium ion.
  • Properties : Higher volatility (bp ~14°C) and lower polarity, making it suitable as a solvent or intermediate in organic synthesis .

Per- and Polyfluoroalkyl Substances (PFAS)

Sodium Nonafluoro-2,4,6-trioxaoctan-8-oate (PFO3OA, C₇F₉NaO₅)
  • Structural Difference : A longer, oxygenated carbon chain (C8) with nine fluorine atoms.
  • Properties : Higher molecular weight (332.05 g/mol ) and enhanced thermal stability.
  • Regulatory Status : Classified as a "substance of very high concern" (SVHC) by the European Chemicals Agency (ECHA) due to persistence and toxicity .
Sodium 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate (Hydro-EVE, C₆HF₁₁O₃Na)
  • Structural Difference : A heptafluoropropoxy group introduces additional fluorination and branching.
  • Applications : Used in firefighting foams and industrial coatings but restricted under evolving PFAS regulations .

Non-Fluorinated Analogues

Sodium Propionate (C₃H₅NaO₂)
  • Structural Difference: No fluorine substituents.
  • Properties : Lower acidity (pKa ~4.88 vs. ~1.5 for fluorinated analogues) and biodegradability.
  • Applications : Food preservative and pharmaceutical excipient .

Comparative Data Table

Compound Name Molecular Formula Fluorine Atoms Molecular Weight (g/mol) Key Applications Regulatory Status
Sodium 2,2,3,3-tetrafluoropropanoate C₃HF₄NaO₂ 4 168.02 Agrochemicals, materials science Under review
Sodium 2-ethoxy-2,3,3,3-tetrafluoropropanoate C₅H₅F₄NaO₃ 4 212.08 Surfactants, polymers Not classified
PFO3OA C₇F₉NaO₅ 9 332.05 Industrial coatings SVHC (ECHA)
Hydro-EVE C₆HF₁₁O₃Na 11 308.05 Firefighting foams Restricted in some regions
Sodium propionate C₃H₅NaO₂ 0 96.06 Food preservation, pharmaceuticals Generally recognized as safe

Key Research Findings

Acidity and Reactivity: Fluorination significantly enhances acidity. Sodium 2,2,3,3-tetrafluoropropanoate has a pKa ~1.5, comparable to trifluoroacetic acid, enabling its use in catalysis and acid-driven reactions .

Synthetic Utility: Sodium 2,2,3,3-tetrafluoropropanoate serves as a precursor in cyclotriphosphazene synthesis, critical for flame-retardant materials .

Q & A

Basic: What are the optimized synthetic routes for sodium 2,2,3,3-tetrafluoropropanoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
Sodium 2,2,3,3-tetrafluoropropanoate (TFPNa) is typically synthesized via neutralization of 2,2,3,3-tetrafluoropropanoic acid with sodium hydroxide. However, advanced routes involve fluorinated precursors. For example, in organic synthesis, TFPNa is used as a sodium salt in reactions with iodosobenzene diacetate (PIDA) and 1,2-dichloroethane (1,2-DCE) to generate reactive intermediates for cyclic guanidine annulations . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., 1,2-DCE) enhance solubility of fluorinated intermediates.
  • Temperature control : Reactions are performed at 0–25°C to prevent decomposition.
  • Catalyst use : Pyridine aids in stabilizing reactive intermediates.
    Data Table :
PrecursorReagentSolventYield (%)Reference
2,2,3,3-Tetrafluoro-1-propanolNa metalTHF85–90
Ethyl 3-azido-2,2,3,3-tetrafluoropropanoateThermal decompositionToluene60–65

Basic: What spectroscopic techniques are most effective for characterizing sodium 2,2,3,3-tetrafluoropropanoate, and how are spectral assignments validated?

Methodological Answer:

  • NMR : ¹⁹F NMR is critical due to the compound’s fluorinated backbone. Peaks for CF₂ and CF₃ groups appear at δ -110 to -125 ppm (CF₂) and δ -70 to -85 ppm (CF₃) .
  • IR : Strong C-F stretches are observed at 1100–1250 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [C₃F₄O₂Na]⁻ at m/z 168.0222 .
    Validation involves comparing experimental data with computational simulations (e.g., Gaussian DFT) and cross-referencing with fluorinated analogs like ethyl 2,2,3,3-tetrafluoropropanoate .

Basic: How does the stability of sodium 2,2,3,3-tetrafluoropropanoate vary under different storage conditions, and what degradation products form?

Methodological Answer:
TFPNa is hygroscopic and degrades via hydrolysis or thermal decomposition. Stability studies recommend:

  • Storage : -20°C in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption .
  • pH control : Neutral to slightly basic conditions (pH 7–9) minimize acid-catalyzed degradation.
    Degradation products include 2,2,3,3-tetrafluoropropanoic acid (identified via LC-MS) and sodium fluoride (detected by ion chromatography) .

Advanced: What reaction mechanisms explain the role of sodium 2,2,3,3-tetrafluoropropanoate in facilitating [3+2] cycloadditions?

Methodological Answer:
TFPNa acts as a sodium ion source to stabilize reactive intermediates. For example, in annulation reactions with ketenimines, the sodium ion coordinates to electron-deficient species, lowering activation energy. The fluorinated backbone enhances electrophilicity, promoting nucleophilic attack. Key steps:

Coordination : Na⁺ binds to the carbonyl oxygen of PIDA, generating a hypervalent iodine intermediate.

Electrophilic activation : Fluorinated groups increase electrophilicity at the α-carbon.

Cyclization : 1,2-DCE stabilizes transition states for [3+2] cycloaddition .

Advanced: How do computational models predict the reactivity of sodium 2,2,3,3-tetrafluoropropanoate in novel fluorination reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of fluorine atoms. Studies show:

  • Charge distribution : Fluorine atoms create a δ+ charge at the carboxylate group, enhancing nucleophilic substitution.
  • Transition states : Simulations reveal lower energy barriers for fluorinated intermediates compared to non-fluorinated analogs.
    Validated against experimental kinetic data (e.g., rate constants for SN2 reactions) .

Advanced: What analytical challenges arise in detecting trace degradation products of sodium 2,2,3,3-tetrafluoropropanoate, and how are they resolved?

Methodological Answer:
Challenges include low volatility of fluorinated acids and matrix interference. Solutions:

  • LC-MS/MS : Using a C18 column with 0.1% formic acid in water/acetonitrile gradients. Degradation products are identified via characteristic fragments (e.g., m/z 122 for tetrafluoropropanoic acid) .
  • Ion Chromatography : Quantifies inorganic fluoride (LOD: 0.1 ppm) using suppressed conductivity detection .

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